P-aminophenylacetyl-tuftsin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H47N9O7 |

|---|---|

Molecular Weight |

633.7 g/mol |

IUPAC Name |

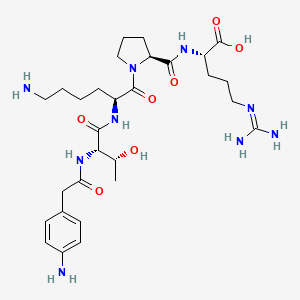

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34)/t17-,20+,21+,22+,24+/m1/s1 |

InChI Key |

LWGJHKZQCNVQPO-PSVXJDPFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

P-aminophenylacetyl-tuftsin: A Technical Guide to its Synthesis, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator that stimulates the phagocytic activity of polymorphonuclear leukocytes and macrophages. Its discovery and synthesis have paved the way for the development of numerous analogs with modified biological activities. Among these, P-aminophenylacetyl-tuftsin stands out as a derivative with unique properties. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Significance

Tuftsin was originally identified as a biologically active component derived from the heavy chain of immunoglobulin G (IgG). Its ability to enhance phagocytosis, the process by which immune cells engulf and destroy foreign particles, has made it a subject of intense research. The synthesis of tuftsin and its analogs, including this compound, was first reported by Fridkin, Stabinsky, and their colleagues in 1977.[1] This pioneering work opened avenues for exploring the structure-activity relationships of tuftsin and for developing derivatives with potential therapeutic applications, such as carriers for targeted drug delivery or as modulators of the immune response.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) followed by N-terminal modification. While the original 1977 publication by Fridkin et al. provides the foundational methodology, a detailed, step-by-step protocol is outlined below, based on established principles of peptide chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fmoc-L-Arg(Pbf)-Wang resin

-

Fmoc-L-Pro-OH

-

Fmoc-L-Lys(Boc)-OH

-

Fmoc-L-Thr(tBu)-OH

-

p-Nitrophenylacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triisopropylsilane (TIS)

-

Water

-

Palladium on carbon (Pd/C)

-

Hydrazine (B178648) hydrate (B1144303) or Hydrogen gas

-

Reagents for cleavage and purification (e.g., HPLC-grade solvents)

Procedure:

-

Solid-Phase Peptide Synthesis of Tuftsin:

-

The protected tuftsin backbone (Thr-Lys-Pro-Arg) is assembled on a solid support (Wang resin) using standard Fmoc-based solid-phase peptide synthesis protocols.

-

Each amino acid is coupled sequentially, starting from the C-terminal arginine. The process involves cycles of Fmoc deprotection (using piperidine in DMF) and coupling of the next Fmoc-protected amino acid (using a coupling agent like DCC/HOBt in DMF/DCM).

-

-

N-terminal Acylation with p-Nitrophenylacetyl Group:

-

Following the final deprotection of the N-terminal threonine, the resin-bound peptide is acylated with p-nitrophenylacetic acid. This is typically carried out using a coupling agent such as DCC and HOBt in DMF.

-

-

Cleavage and Deprotection:

-

The p-nitrophenylacetyl-tuftsin is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly a mixture of TFA, TIS, and water.

-

-

Reduction of the Nitro Group:

-

The resulting p-nitrophenylacetyl-tuftsin is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine hydrate or hydrogen gas.

-

-

Purification:

-

The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed by mass spectrometry and analytical HPLC.

-

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity

This compound has been evaluated for its effects on key functions of polymorphonuclear leukocytes, namely phagocytosis and the reduction of nitroblue tetrazolium (NBT).

Phagocytosis Assay

The primary biological function of tuftsin is the stimulation of phagocytosis. The activity of this compound was assessed by its effect on the phagocytosis of heat-killed yeast by human polymorphonuclear leukocytes.

Experimental Protocol: Phagocytosis Assay

-

Preparation of Leukocytes: Human polymorphonuclear leukocytes are isolated from fresh heparinized blood by dextran (B179266) sedimentation and centrifugation over a Ficoll-Hypaque gradient.

-

Opsonization of Yeast: Heat-killed Saccharomyces cerevisiae are opsonized by incubation with fresh human serum.

-

Phagocytosis Reaction: The isolated leukocytes are incubated with the opsonized yeast in the presence and absence (control) of the test peptide (this compound or tuftsin) at various concentrations.

-

Microscopic Analysis: After incubation, smears are prepared, stained, and examined under a microscope. The phagocytic index is determined by counting the number of yeast cells ingested by a defined number of leukocytes.

Nitroblue Tetrazolium (NBT) Reduction Assay

The NBT reduction assay is a measure of the metabolic activation of phagocytes, specifically the activation of the hexose (B10828440) monophosphate shunt and the production of reactive oxygen species.

Experimental Protocol: NBT Reduction Assay

-

Cell Preparation: Human polymorphonuclear leukocytes are prepared as described for the phagocytosis assay.

-

NBT Reduction: The leukocytes are incubated with NBT solution in the presence and absence (control) of the test peptide.

-

Quantification: The amount of formazan, the blue precipitate formed upon reduction of NBT, is quantified spectrophotometrically after extraction from the cells.

Summary of Biological Activity

The biological activity of this compound, as reported by Fridkin et al. (1977), is summarized in the table below.[1] Unlike tuftsin, which stimulates phagocytosis, this compound was found to have an inhibitory effect.

| Compound | Phagocytosis Activity | Nitroblue Tetrazolium (NBT) Reduction |

| Tuftsin | Stimulatory | Stimulatory |

| This compound | Inhibitory | No effect |

Note: The original publication does not provide quantitative data (e.g., IC50 or percentage of inhibition) for the inhibitory effect of this compound.

Signaling Pathway of Tuftsin

While the specific signaling pathway initiated by this compound has not been elucidated, understanding the pathway of the parent molecule, tuftsin, provides a valuable framework. Tuftsin is known to bind to the receptor Neuropilin-1 (NRP1) on the surface of macrophages and microglia. This binding event triggers a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.

The interaction of tuftsin with NRP1 leads to the recruitment and activation of the TGF-β receptor 1 (TβR1). This, in turn, initiates the canonical TGF-β signaling pathway, which involves the phosphorylation of Smad3 proteins. Phosphorylated Smad3 then translocates to the nucleus, where it regulates the transcription of target genes, ultimately leading to the observed immunomodulatory effects of tuftsin.

Caption: The signaling pathway of tuftsin, initiated by its binding to Neuropilin-1.

Conclusion

This compound is a synthetically derived analog of the immunomodulatory peptide tuftsin. Its synthesis involves standard solid-phase peptide chemistry followed by N-terminal modification and reduction. In contrast to its parent molecule, this compound exhibits an inhibitory effect on phagocytosis by human polymorphonuclear leukocytes, while having no significant impact on NBT reduction. The discovery and study of such analogs are crucial for understanding the structure-activity relationships of tuftsin and for the rational design of novel immunomodulatory agents with specific and targeted activities. Further research is warranted to quantitatively characterize the inhibitory potency of this compound and to elucidate its precise mechanism of action at the molecular level.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of P-aminophenylacetyl-tuftsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of P-aminophenylacetyl-tuftsin, a synthetic analog of the endogenous immunomodulatory peptide, tuftsin (B1682037). While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism based on the well-documented signaling pathways of its parent compound, tuftsin. This guide details the receptor interactions, downstream signaling cascades, and cellular effects, with a focus on phagocytosis. Furthermore, it furnishes detailed experimental protocols for key assays and presents quantitative data for tuftsin to serve as a benchmark for future research on its analogs.

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a crucial role in the immune system by stimulating the function of phagocytic cells. This compound is a derivative of tuftsin, synthesized for various applications, including the development of immunoassays. Understanding the mechanism of action of tuftsin and its analogs is paramount for the development of novel immunomodulatory therapeutics. This guide synthesizes the current understanding of the molecular pathways activated by tuftsin, which are presumed to be conserved for this compound.

Core Mechanism of Action: The Tuftsin Signaling Pathway

The biological effects of tuftsin are initiated by its binding to specific cell surface receptors, primarily Neuropilin-1 (Nrp1). This interaction triggers a signaling cascade that culminates in enhanced phagocytic activity and other immunomodulatory responses.

Receptor Binding

Tuftsin binds to Neuropilin-1 (Nrp1), a single-pass transmembrane protein, which acts as a co-receptor for various growth factors and signaling molecules. Upon binding, Nrp1 associates with the Transforming Growth Factor-beta (TGFβ) receptor-1 (TβR1), initiating the canonical TGFβ signaling pathway.

Downstream Signaling Cascade

The activation of the TβR1 kinase leads to the phosphorylation of intracellular effector proteins, primarily Smad3. Phosphorylated Smad3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Concurrently, this pathway has been shown to reduce the phosphorylation of Akt, a key regulator of cell survival and metabolism.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes key quantitative parameters for the parent compound, tuftsin, to provide a reference for its biological activity.

| Parameter | Ligand | Receptor/Cell Type | Value | Reference |

| Binding Affinity (KD) | Tuftsin | Neuropilin-1 (Nrp1) | 10.65 µM | |

| Binding Affinity (KD) | Tuftsin | ACE2 | 460 µM | |

| Optimal Concentration for Phagocytosis Stimulation | Tuftsin | Human Polymorphonuclear Leukocytes (PMNs) | 5 µg/ml |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of tuftsin and its analogs.

Phagocytosis Assay using Fluorescent Microspheres and Flow Cytometry

This assay quantitatively measures the uptake of fluorescent particles by phagocytic cells.

Materials:

-

Phagocytic cells (e.g., human polymorphonuclear leukocytes - PMNs)

-

Fluorescent microspheres

-

This compound or tuftsin

-

24-well plates

-

Incubator (37°C, 5% CO2)

-

Trypsin

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Protocol:

-

Isolate and prepare human PMNs.

-

Seed PMNs in a 24-well plate.

-

Treat the cells with varying concentrations of this compound or tuftsin (e.g., 5 µg/ml) and incubate for 15 minutes at 37°C.

-

Add fluorescent microspheres to the wells at a particle-to-cell ratio of 50:1 and incubate for an appropriate time to allow phagocytosis.

-

To remove non-internalized microspheres, wash the cells with an appropriate buffer.

-

Treat the cells with trypsin to detach surface-bound microspheres.

-

Centrifuge the cells through a layer of FBS to pellet the cells and remove remaining free microspheres.

-

Resuspend the cell pellet in a suitable buffer for flow cytometry.

-

Analyze the samples on a flow cytometer to quantify the percentage of fluorescent cells (cells that have phagocytosed microspheres) and the mean fluorescence intensity (indicative of the number of microspheres per cell).

Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay measures the production of reactive oxygen species (ROS) during phagocytosis, which reduces the yellow NBT to a blue formazan (B1609692) product.

Materials:

-

Phagocytic cells

-

This compound or tuftsin

-

Nitroblue Tetrazolium (NBT) solution

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, as a positive control)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Prepare a suspension of phagocytic cells.

-

In a 96-well plate, add the cell suspension.

-

Add varying concentrations of this compound or tuftsin to the wells. Include a positive control (PMA) and a negative control (untreated cells).

-

Add the NBT solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., HCl).

-

Measure the absorbance of the blue formazan product at a specific wavelength (typically around 570 nm) using a spectrophotometer. The intensity of the blue color is proportional to the phagocytic activity.

Receptor Binding Assay

This assay determines the binding affinity of this compound to its receptor.

Materials:

-

Cells expressing the target receptor (e.g., Nrp1-expressing cells)

-

Radiolabeled or fluorescently-labeled tuftsin analog

-

Unlabeled this compound (as a competitor)

-

Binding buffer

-

Filtration apparatus

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Prepare membranes from cells expressing the receptor of interest.

-

In a multi-well plate, add the cell membranes.

-

Add a fixed concentration of the labeled tuftsin analog to each well.

-

Add increasing concentrations of unlabeled this compound to compete for binding with the labeled ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from the free labeled ligand by rapid filtration through a filter mat that retains the cell membranes.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence reader.

-

Analyze the data to determine the binding affinity (Ki or IC50) of this compound.

Conclusion

This compound, as an analog of tuftsin, is presumed to exert its immunomodulatory effects through the Neuropilin-1/TGFβ signaling pathway, leading to enhanced phagocytosis and other cellular responses. While direct quantitative data for this specific analog remains to be fully elucidated, the experimental protocols and reference data provided in this guide offer a robust framework for its further investigation. Future studies should focus on quantitatively characterizing the biological activity of this compound to fully understand its therapeutic potential.

The Biological Activity of P-aminophenylacetyl-tuftsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator that enhances various functions of phagocytic cells, including phagocytosis, motility, and bactericidal and tumoricidal activities. Its biological activity is mediated through specific receptors on macrophages and polymorphonuclear leukocytes (PMNs). P-aminophenylacetyl-tuftsin is a synthetic analog of tuftsin, developed to probe its biological functions and receptor interactions. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key experimental findings, detailing relevant methodologies, and illustrating its mechanism of action.

Core Biological Activity of this compound

This compound primarily acts as a competitive antagonist of the tuftsin receptor. Its biological effects are characterized by the inhibition of tuftsin-stimulated phagocytosis without impacting the metabolic burst associated with this process.

Data Presentation

The available quantitative data on the biological activity of this compound is limited in the accessible literature. However, qualitative and comparative findings from key studies are summarized below.

Table 1: Summary of Biological Effects of this compound on Human Polymorphonuclear Leukocytes (PMNs)

| Biological Assay | Effect of Tuftsin | Effect of this compound | Reference |

| Phagocytosis of Heat-Killed Yeast | Stimulatory | Inhibitory to tuftsin's action | [1] |

| Nitroblue Tetrazolium (NBT) Reduction | Stimulatory | No effect | [1] |

| Receptor Binding | Binds to tuftsin receptor | Competitively inhibits tuftsin binding | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available information from the primary literature.

Phagocytosis Assay (Heat-Killed Yeast)

This protocol describes a representative method for assessing the effect of this compound on the phagocytosis of yeast by human PMNs.

Objective: To quantify the inhibitory effect of this compound on tuftsin-stimulated phagocytosis.

Materials:

-

Heparinized human venous blood

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Heat-killed Saccharomyces cerevisiae (yeast)

-

Tuftsin

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Microscope slides

-

Light microscope

Methodology:

-

Isolation of Human Polymorphonuclear Leukocytes (PMNs):

-

Isolate PMNs from fresh heparinized human blood by Ficoll-Paque density gradient centrifugation.

-

After separation, wash the PMN-rich pellet with HBSS and resuspend in HBSS at a concentration of 1 x 10^7 cells/mL.

-

Assess cell viability using the trypan blue exclusion method.

-

-

Preparation of Yeast Suspension:

-

Wash heat-killed Saccharomyces cerevisiae three times with PBS.

-

Resuspend the yeast in HBSS to a final concentration of 1 x 10^8 cells/mL.

-

-

Phagocytosis Assay:

-

In separate tubes, pre-incubate PMNs (1 x 10^6 cells) with:

-

HBSS (Control)

-

Tuftsin (e.g., 1 µg/mL)

-

This compound at various concentrations

-

Tuftsin (e.g., 1 µg/mL) in the presence of varying concentrations of this compound

-

-

Incubate the tubes for 15 minutes at 37°C.

-

Add the yeast suspension to each tube at a PMN:yeast ratio of 1:10.

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

Stop the phagocytosis by placing the tubes on ice.

-

Prepare smears on microscope slides, air dry, and stain with Giemsa stain.

-

-

Data Analysis:

-

Using a light microscope, determine the phagocytic index (percentage of PMNs that have ingested at least one yeast particle) and the phagocytic capacity (average number of yeast particles per phagocytizing PMN) by counting at least 200 PMNs per slide.

-

Calculate the percentage of inhibition of phagocytosis by this compound compared to the tuftsin-stimulated control.

-

Nitroblue Tetrazolium (NBT) Reduction Assay

This protocol outlines a method to assess the effect of this compound on the respiratory burst of PMNs.

Objective: To determine if this compound affects the tuftsin-stimulated respiratory burst in PMNs.

Materials:

-

Isolated human PMNs (as described above)

-

Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)

-

Tuftsin

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

HBSS

-

Spectrophotometer or microplate reader

Methodology:

-

Cell Preparation:

-

Suspend isolated PMNs in HBSS at a concentration of 5 x 10^6 cells/mL.

-

-

NBT Assay:

-

In a 96-well microplate, add the following to triplicate wells:

-

PMN suspension

-

NBT solution

-

Test compounds: HBSS (negative control), Tuftsin, this compound, Tuftsin + this compound, PMA (positive control).

-

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Measurement of Formazan (B1609692) Production:

-

Stop the reaction by adding 0.1 M HCl.

-

Centrifuge the plate and discard the supernatant.

-

Add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan precipitate.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of NBT reduced.

-

Compare the absorbance values of the different treatment groups to the control to determine the effect of each compound on the respiratory burst.

-

Signaling Pathways and Mechanisms

Tuftsin Signaling Pathway

Tuftsin initiates its biological effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells. This binding event is thought to trigger a downstream signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway, ultimately leading to the enhancement of phagocytosis.[1][3]

Tuftsin Signaling Pathway

Experimental Workflow: Phagocytosis Inhibition Assay

The experimental workflow to determine the inhibitory effect of this compound involves isolating PMNs, pre-incubating them with the compounds, allowing phagocytosis of yeast to occur, and then quantifying the extent of phagocytosis.

Phagocytosis Inhibition Assay Workflow

Logical Relationship: Antagonistic Action of this compound

This compound acts as a competitive antagonist at the tuftsin receptor (Nrp1). It binds to the receptor but does not elicit a downstream signal for phagocytosis. By occupying the receptor, it prevents tuftsin from binding and initiating its phagocytosis-enhancing effects.

Antagonistic Action of this compound

Conclusion

This compound is a valuable research tool for studying the biological roles of tuftsin and its receptor. Its primary characterized activity is the competitive inhibition of tuftsin-stimulated phagocytosis in human polymorphonuclear leukocytes. Notably, it does not interfere with the tuftsin-induced respiratory burst, suggesting a specific antagonism at the receptor level that uncouples phagocytic signaling from metabolic activation pathways. Further research to obtain more precise quantitative data on its inhibitory potency (e.g., IC50 values) would be beneficial for its application in pharmacological and immunological studies. The elucidation of the tuftsin signaling pathway involving Neuropilin-1 provides a clearer framework for understanding the mechanism of action of both tuftsin and its antagonists like this compound.

References

- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The contribution of neuropilin‐1 in the stability of CD4+CD25+ regulatory T cells through the TGF‐β1/Smads signaling pathway in the presence of lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on P-aminophenylacetyl-tuftsin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies conducted on P-aminophenylacetyl-tuftsin, an analogue of the naturally occurring immunomodulatory tetrapeptide, tuftsin (B1682037) (Thr-Lys-Pro-Arg). The core focus of this document is to present the available data on its biological activity, detail the experimental methodologies employed in its initial characterization, and visualize the pertinent biological pathways and experimental workflows. The information presented herein is primarily derived from the seminal work of Fridkin et al. (1977) in Biochimica et Biophysica Acta.

Core Findings on the Biological Activity of this compound

Initial investigations into the biological effects of this compound revealed its interaction with human polymorphonuclear leukocytes (PMNs), the most abundant type of white blood cells. The studies focused on two key functions of these immune cells: phagocytosis and the respiratory burst, measured via nitroblue tetrazolium (NBT) reduction.

Data Presentation

The quantitative data from these initial studies are summarized below. It is important to note that the primary source describes the effect on phagocytosis qualitatively.

| Biological Activity | Tuftsin Effect | This compound Effect | Reference |

| Phagocytosis of Heat-Killed Yeast | Stimulatory | Inhibitory to tuftsin's action | [1] |

| Nitroblue Tetrazolium (NBT) Reduction | Stimulatory | No effect | [1] |

Table 1: Summary of the Biological Effects of Tuftsin and this compound on Human Polymorphonuclear Leukocytes. [1]

Experimental Protocols

The following sections detail the methodologies likely employed in the synthesis and biological evaluation of this compound, based on the original study and common practices of the era.

Synthesis of this compound

This compound was synthesized using a combination of conventional and polymeric-reagent-based solid-phase peptide synthesis (SPPS) approaches.[1] The general workflow for such a synthesis is outlined below.

Workflow for Solid-Phase Peptide Synthesis of this compound

Protocol Details:

-

Resin Preparation: Chloromethylated polystyrene resin is swollen in an appropriate solvent like dichloromethane (B109758) (DCM).

-

Amino Acid Attachment and Elongation: The peptide chain is assembled stepwise from the C-terminus to the N-terminus. For each cycle, the Nα-Boc-protected amino acid is coupled, followed by the removal of the Boc protecting group with trifluoroacetic acid (TFA) to allow for the next coupling reaction. Side-chain protecting groups (e.g., Nitro for Arginine, Z for Lysine, Benzyl for Threonine) are used to prevent side reactions.

-

N-terminal Modification: Following the final deprotection of the N-terminal threonine, p-nitrophenylacetyl chloride is coupled to the free amino group. The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation, to yield the p-aminophenylacetyl moiety.

-

Cleavage and Purification: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF). The crude peptide is then purified using chromatographic techniques.

Phagocytosis Assay

The effect of this compound on the phagocytic activity of human polymorphonuclear leukocytes was assessed by measuring the engulfment of heat-killed yeast cells.[1]

Experimental Workflow for Phagocytosis Assay

Protocol Details:

-

Isolation of Human Polymorphonuclear Leukocytes (PMNs): PMNs are isolated from fresh, heparinized human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Preparation of Yeast Suspension: Saccharomyces cerevisiae is cultured, harvested, washed, and then heat-killed. The yeast cells are opsonized by incubation with fresh human serum to facilitate phagocytosis.

-

Phagocytosis Assay: Isolated PMNs are incubated with the test peptides (tuftsin, this compound, or a combination) in a suitable buffer at 37°C. The opsonized yeast suspension is then added, and the mixture is incubated to allow for phagocytosis.

-

Quantification: The phagocytic process is stopped, and the cells are stained (e.g., with Giemsa stain). The number of yeast cells ingested per 100 PMNs is determined by light microscopy.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of superoxide (B77818) anions during the respiratory burst in neutrophils.

Protocol Details:

-

Cell Preparation: PMNs are isolated as described for the phagocytosis assay.

-

NBT Reduction Assay: PMNs are incubated with the test peptides at 37°C. NBT is then added to the cell suspension. Stimulated PMNs reduce the soluble yellow NBT into insoluble blue formazan (B1609692) deposits.

-

Quantification: The reaction is stopped, and the formazan is extracted from the cells using a solvent (e.g., pyridine (B92270) or dimethylformamide). The amount of formazan is quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 515 nm).

Proposed Mechanism of Action and Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, its inhibitory effect on tuftsin-mediated phagocytosis suggests it may act as an antagonist at the tuftsin receptor. Tuftsin is known to bind to neuropilin-1 (Nrp1) on the surface of phagocytes, which then signals through the TGF-β receptor pathway.[2]

Proposed Antagonistic Action of this compound on the Tuftsin Signaling Pathway

The inhibitory action of this compound suggests that the N-terminal modification with a p-aminophenylacetyl group may allow the analogue to bind to the neuropilin-1 receptor but fail to induce the conformational change necessary for downstream signaling, thereby competitively blocking the binding of native tuftsin and inhibiting its stimulatory effect on phagocytosis.[1][2] The lack of effect on NBT reduction suggests that the signaling pathway leading to the respiratory burst may be distinct or less sensitive to this particular modification.

Conclusion and Future Directions

The initial studies on this compound established it as an antagonist of tuftsin-stimulated phagocytosis in human polymorphonuclear leukocytes.[1] This finding is significant as it highlights the sensitivity of the tuftsin receptor to N-terminal modifications and provides a tool for probing the structure-activity relationship of tuftsin and its analogues.

Further research is warranted to:

-

Quantify the inhibitory potency of this compound (e.g., determine its IC50).

-

Elucidate its precise binding kinetics and mechanism of antagonism at the neuropilin-1 receptor.

-

Investigate its effects on other tuftsin-mediated cellular functions.

-

Explore its potential as a modulator of immune responses in various pathological conditions.

This technical guide serves as a foundational resource for researchers interested in the further exploration of this compound and other modified tuftsin analogues in the context of immunology and drug development.

References

Foundational Research on Tuftsin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tuftsin (B1682037) analogs, focusing on their synthesis, structure-activity relationships, and biological effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of these immunomodulatory peptides. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways.

Introduction to Tuftsin and Its Analogs

Tuftsin is a naturally occurring tetrapeptide, Thr-Lys-Pro-Arg (TKPR), that is derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][2] It was first identified as a potent stimulator of phagocytosis by neutrophils, macrophages, and monocytes.[2][3] Tuftsin exerts a wide range of biological activities, including the enhancement of immune responses, and antimicrobial and antitumor effects.[2][4]

The therapeutic potential of tuftsin is limited by its short half-life in vivo due to enzymatic degradation. This has led to the development of a multitude of tuftsin analogs with improved stability and enhanced or modified biological activities.[5] Research into these analogs has focused on understanding the structure-activity relationships that govern their immunomodulatory functions.

Synthesis of Tuftsin Analogs

The synthesis of tuftsin and its analogs is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), with the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy being the most common approach.[6][7][8][9] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process.[6][7]

Experimental Protocol: Solid-Phase Synthesis of a Tuftsin Analog (e.g., H-Thr-Lys-Pro-Arg-NH₂)

This protocol outlines the manual synthesis of a C-terminally amidated tuftsin analog using Fmoc chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (100-200 mesh)

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Pro-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Thr(tBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine (B6355638), 20% (v/v) in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Coupling (First Amino Acid: Fmoc-Arg(Pbf)-OH):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HOBt (or Oxyma) (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIPEA (6 eq.) to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling.

-

Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the remaining amino acids in the sequence: Pro, Lys(Boc), and Thr(tBu).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Thr(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Biological Activities of Tuftsin Analogs

The primary biological activity of tuftsin and its analogs is the stimulation of phagocytosis by immune cells.[2][3] Additionally, these peptides can modulate other immune functions, such as the production of cytokines.[10]

Phagocytosis Stimulation

The ability of tuftsin analogs to enhance the phagocytic activity of macrophages and neutrophils is a key measure of their biological function. This is often assessed using in vitro assays with fluorescently labeled particles.

This protocol describes a flow cytometry-based assay to quantify the phagocytosis of fluorescent beads by the murine macrophage cell line RAW 264.7.[11][12][13][14]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium (supplemented with 10% FBS and antibiotics)

-

Fluorescent latex beads (e.g., 1 µm, FITC-labeled)

-

Tuftsin or tuftsin analog solutions of known concentrations

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Flow cytometer

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well in complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Cell Treatment:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add fresh, serum-free DMEM to each well.

-

Add varying concentrations of the tuftsin analog to the wells. Include a positive control (e.g., a known phagocytosis stimulator like LPS or tuftsin) and a negative control (medium only).

-

Incubate for 1-2 hours at 37°C.

-

-

Phagocytosis Induction:

-

Add fluorescent latex beads to each well at a particle-to-cell ratio of approximately 10:1 to 50:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Quenching of Extracellular Fluorescence:

-

Aspirate the medium containing non-phagocytosed beads.

-

Wash the cells three times with cold PBS to remove unbound beads.

-

Add trypan blue solution (0.4%) to each well and incubate for 1-2 minutes to quench the fluorescence of beads attached to the outer cell surface.

-

-

Cell Harvesting and Analysis:

-

Wash the cells twice with cold PBS.

-

Detach the cells from the plate using a cell scraper or a gentle enzymatic detachment solution (e.g., Accutase).

-

Transfer the cell suspension to FACS tubes.

-

Analyze the cells by flow cytometry, measuring the percentage of fluorescent cells (cells that have phagocytosed beads) and the mean fluorescence intensity (indicating the number of beads per cell).

-

Cytokine Secretion

Tuftsin analogs can also influence the inflammatory response by modulating the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages.[10]

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the culture supernatants of macrophages treated with tuftsin analogs.[15][16][17][18][19][20][21][22][23][24]

Materials:

-

RAW 264.7 macrophages or primary macrophages

-

Complete culture medium

-

Tuftsin or tuftsin analog solutions

-

Lipopolysaccharide (LPS) as a positive control

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

96-well microplate reader

Procedure:

-

Cell Culture and Stimulation:

-

Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the tuftsin analog. Include a positive control (LPS, 100 ng/mL) and a negative control (medium only).

-

Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

-

-

Supernatant Collection:

-

Centrifuge the plate at 400 x g for 10 minutes.

-

Carefully collect the culture supernatants without disturbing the cell layer.

-

Supernatants can be assayed immediately or stored at -80°C.

-

-

ELISA Procedure (perform according to the kit manufacturer's instructions):

-

Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add the collected culture supernatants and a series of known standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of TNF-α or IL-6 in the experimental samples by interpolating their absorbance values on the standard curve.

-

Structure-Activity Relationship and Quantitative Data

The biological activity of tuftsin analogs is highly dependent on their amino acid sequence and structure. Structure-activity relationship (SAR) studies have revealed several key features for optimal activity. For instance, the integrity of the C-terminal arginine is crucial for receptor binding and biological function.[10] Modifications at the N-terminus and within the peptide backbone can influence both potency and stability.

The following tables summarize quantitative data from various studies on tuftsin analogs.

Table 1: Phagocytosis-Stimulating Activity of Tuftsin Analogs

| Analog | Cell Type | Assay Method | Activity Relative to Tuftsin (%) | Reference |

| Tuftsin (TKPR) | Human PMNs | Fluorescent Bead Uptake | 100 | [3] |

| cyclo(TKPRG) | Human PMNs | Fluorescent Bead Uptake | Similar to tuftsin, but 50-fold more potent | [6] |

| cyclo(TKPRD) - Isomer 1 | Human PMNs | Fluorescent Bead Uptake | Similar to tuftsin, but 5-fold more potent | [6] |

| cyclo(TKPRD) - Isomer 2 | Human PMNs | Fluorescent Bead Uptake | Inactive | [6] |

| LDP-TF (fusion protein) | Murine Macrophages | FITC-BSA Uptake | Increased phagocytosis | [2] |

Table 2: Cytokine Secretion Induced by Tuftsin Analogs

| Analog | Cell Type | Cytokine | Concentration | Fold Increase over Control | Reference |

| Tuftsin-MDP Conjugates | Human Monocytes | TNF-α | 10 µg/mL | Significant increase | [10] |

| Tuftsin-MDP Conjugates | Human Monocytes | IL-6 | 10 µg/mL | Significant increase | [10] |

| H-Thr-Lys-Pro-Arg(NO₂)-OH | Human Monocytes | TNF-α | 10 µg/mL | Efficient stimulation | [10] |

| H-Thr-Lys-Pro-Arg(NO₂)-OH | Human Monocytes | IL-6 | 10 µg/mL | Efficient stimulation | [10] |

Table 3: Cytotoxicity of Tuftsin Analogs

| Analog | Cell Line | IC₅₀ (µM) | Reference |

| LDM-TF (fusion protein) | CTC-105 (Gastric Cancer) | 0.0184 | [2] |

| LDM-TF (fusion protein) | CTC-141 (Gastric Cancer) | 0.000014 | [2] |

| LDM-TF (fusion protein) | HGC (Gastric Cancer) | 0.00012 | [2] |

| LDM-TF (fusion protein) | MGC (Gastric Cancer) | 0.00011 | [2] |

Signaling Pathway of Tuftsin Analogs

Tuftsin and its analogs initiate their cellular effects by binding to specific receptors on the surface of immune cells. Neuropilin-1 (NRP1) has been identified as a key receptor for tuftsin.[2] Upon binding to NRP1, tuftsin activates the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2]

This activation involves the recruitment and phosphorylation of the TGF-β type I and type II receptors (TGFβRI/II). The activated receptor complex then phosphorylates downstream signaling molecules, primarily the Smad proteins (Smad2 and Smad3). Phosphorylated Smad2/3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in immune modulation.

Visualization of the Tuftsin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by tuftsin binding to NRP1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of tuftsin analogs.

Conclusion

The foundational research on tuftsin analogs has established a strong basis for their development as potential immunotherapeutic agents. The methodologies for their synthesis and biological evaluation are well-defined, and a clearer understanding of their mechanism of action is emerging. The quantitative data from structure-activity relationship studies provide valuable insights for the rational design of novel analogs with improved therapeutic profiles. This technical guide serves as a comprehensive resource to facilitate further research and development in this promising field.

References

- 1. Protocols — The Fleischman Lab [mpnlab.org]

- 2. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7. Phagocytosis assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. RAW 264.7 cell phagocytosis assay [protocols.io]

- 12. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. fn-test.com [fn-test.com]

- 17. novamedline.com [novamedline.com]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. cdn.stemcell.com [cdn.stemcell.com]

- 20. bmgrp.com [bmgrp.com]

- 21. ldn.de [ldn.de]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. file.elabscience.com [file.elabscience.com]

The Immunomodulatory Landscape of Tuftsin Analogs: A Deep Dive into p-Aminophenylacetyl-Tuftsin's Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of p-aminophenylacetyl-tuftsin and related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of tuftsin's therapeutic potential.

Executive Summary

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator primarily recognized for its ability to stimulate phagocytic activity in macrophages and neutrophils.[1][2][3] Its therapeutic applications are vast, ranging from anti-tumor and anti-inflammatory to antimicrobial and anti-viral activities.[1] However, tuftsin's short half-life of approximately 16 minutes in human plasma limits its clinical utility.[4] This has driven extensive research into the synthesis of more stable and potent analogs. This guide focuses on the structure-activity relationships of these derivatives, with a particular emphasis on modifications such as the introduction of a p-aminophenylacetyl group, to elucidate the chemical features crucial for biological activity.

Structure-Activity Relationship of Tuftsin Analogs

The biological activity of tuftsin is highly dependent on its amino acid sequence and the integrity of its functional groups. The C-terminal arginine residue's guanidine (B92328) group is critical for maximal activity, and any modification, including changes to its side chain length, can lead to a decrease in potency.[5] However, preserving the positive charge at this position can yield analogs with considerable activity.[5] The N-terminal threonine and the central Lys-Pro dipeptide also play important roles in receptor binding and conformational stability.

Quantitative Analysis of Tuftsin Analog Activity

The following tables summarize the biological activities of various tuftsin analogs, including those with modifications at the N-terminus, C-terminus, and within the peptide backbone. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Phagocytosis-Stimulating Activity of N-Terminal Modified Tuftsin Analogs

| Compound/Analog | Modification | Cell Type | Assay Method | Concentration for Max. Effect | Relative Activity (%) vs. Tuftsin | Reference |

| Tuftsin | None (Thr-Lys-Pro-Arg) | Human PMNs | Fluorescent Microsphere Uptake | 5 µg/mL | 100 | [2] |

| [O=C Thr¹]-tuftsin | N-terminal cyclization | Leukocytes | Not Specified | Not Specified | Active | [6] |

| This compound | Acylation of N-terminus | Not Specified | Not Specified | Not Specified | Not Specified | N/A |

| (M2e)4-tuftsin | Conjugation to M2e peptide | Not Specified | Not Specified | Not Specified | Enhanced Immune Response | [4] |

Table 2: Receptor Binding Affinity of Tuftsin Analogs

| Compound/Analog | Receptor | Cell Type | KD (µM) | Competitive Binding | Reference |

| Tuftsin | Neuropilin-1 (Nrp1) | Microglia | Not Specified | Yes | [7][8] |

| Tuftsin | ACE2 | Recombinant Human | 460 | Yes | [9] |

| H-Thr[(α + β)-O-glucosyl]-Lys-Pro-Arg-OH | Tuftsin Receptor | Mouse Peritoneal Macrophages | Not Specified | Higher than Tuftsin | [10] |

| Biotinylated Tuftsin | Tuftsin Receptor | Microglia | Not Specified | Yes | [7] |

Table 3: In Vitro Cytotoxicity of Tuftsin Conjugates

| Compound/Analog Series | Target Cell Lines | IC₅₀ (µM) | Activity | Reference |

| 1,4-dihydroxyanthraquinone (Type A) | A549, HL-60 | > 50 | Low | [11] |

| 1-nitroacridine (Type B) | A549, HL-60 | 0.8 - 15.4 | Potent and Selective | [11] |

| 4-carboxyacridone (Type C) | A549, HL-60 | > 50 | Low | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the activity of tuftsin and its analogs.

In Vitro Phagocytosis Assay

This assay quantifies the ability of tuftsin analogs to enhance the phagocytic capacity of immune cells.

-

Cell Preparation : Human polymorphonuclear leukocytes (PMNs) or murine macrophages (e.g., J774A.1) are isolated and plated in 24-well plates at a density of 5 x 10⁴ cells per well.[2][12]

-

Opsonization of Particles : Fluorescently labeled microspheres or FITC-labeled bovine serum albumin (BSA) are used as phagocytic targets.[2][13]

-

Incubation : The plated cells are incubated with varying concentrations of the tuftsin analog (e.g., 5 µg/mL) for a specified period (e.g., 15 minutes) at 37°C.[2]

-

Phagocytosis : The opsonized particles are added to the wells at a specific particle-to-cell ratio (e.g., 50:1) and incubated to allow for phagocytosis.[2]

-

Quenching and Washing : Extracellular fluorescence is quenched, and non-phagocytosed particles are removed by washing and trypsin treatment, followed by centrifugation.[2]

-

Quantification : The percentage of phagocytic cells and the number of ingested particles per cell are determined using flow cytometry or fluorescence microscopy.[2][13]

Receptor Binding Assay

This assay measures the affinity of tuftsin analogs for their cellular receptors.

-

Cell Preparation : Microglia or other target cells expressing tuftsin receptors are prepared.

-

Radiolabeling/Fluorescent Labeling : Tuftsin or its analog is labeled with a radioactive isotope (e.g., ³H) or a fluorescent probe.

-

Binding Reaction : The cells are incubated with the labeled ligand at various concentrations in the presence or absence of an unlabeled competitor (the tuftsin analog being tested).

-

Separation : Bound and free ligands are separated by filtration or centrifugation.

-

Quantification : The amount of bound labeled ligand is measured using a scintillation counter or a fluorescence plate reader. The data is then used to calculate binding parameters such as the dissociation constant (KD).

A surface plasmon resonance (SPR) based competition assay can also be used to determine the binding affinity of tuftsin analogs to receptors like ACE2.[9][14]

In Vitro Cytotoxicity Assay

This assay assesses the ability of tuftsin conjugates to kill cancer cells.

-

Cell Culture : Human tumor cell lines (e.g., A549 lung adenocarcinoma, HL-60 myeloblastic leukemia) are cultured under standard conditions.[11]

-

Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the tuftsin conjugates for a specified duration (e.g., 72 hours).

-

Viability Assessment : Cell viability is measured using a standard method such as the MTT or SRB assay.

-

IC₅₀ Determination : The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.[11]

Signaling Pathways and Experimental Workflows

The biological effects of tuftsin are mediated through specific cell surface receptors and downstream signaling cascades.

Tuftsin Signaling Pathway

Tuftsin has been shown to bind to Neuropilin-1 (Nrp1), which acts as a co-receptor with other transmembrane proteins to initiate intracellular signaling.[7][8] One of the key pathways activated by tuftsin is the canonical Transforming Growth Factor-beta (TGF-β) pathway.[8] This interaction leads to the phosphorylation of Smad3 and a subsequent anti-inflammatory M2 shift in microglia.[8]

Caption: Tuftsin binds to a receptor complex including Nrp1 and TGF-βR1, initiating downstream signaling.

Experimental Workflow for Phagocytosis Assay

The following diagram illustrates the key steps in a typical in vitro phagocytosis assay used to assess the activity of tuftsin analogs.

References

- 1. Tuftsin - Properties and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of tuftsin and of [O = C Thr1]-tuftsin. A novel synthetic route to peptides containing N-terminal L -O = C Thr and L - O = C Ser residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]

- 10. Synthesis and biological activity of tuftsin and rigin derivatives containing monosaccharides or monosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid phase synthesis and biological activity of tuftsin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro phagocytosis assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

Limited Availability of Data on P-aminophenylacetyl-tuftsin

References

- 1. Tuftsin and some analogs: synthesis and interaction with human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuftsin analogs for probing its specific receptor site on phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches to some biochemical mechanisms of action of tuftsin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. ISRCTN [isrctn.com]

P-Aminophenylacetyl-Tuftsin: A Technical Examination of its Modulatory Role in Phagocytosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of P-aminophenylacetyl-tuftsin, an analog of the naturally occurring tetrapeptide tuftsin (B1682037). Contrary to the phagocytosis-stimulating properties of its parent compound, evidence indicates that N-terminal modification with a p-aminophenylacetyl group confers an inhibitory role on tuftsin's activity. This document synthesizes the available data on this compound, details relevant experimental methodologies for assessing phagocytic function, and outlines the established signaling pathways of tuftsin to provide a comprehensive resource for researchers in immunology and drug development.

Introduction: Tuftsin and its Analogs

Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It is a potent, natural immunomodulator that enhances various functions of phagocytic cells, including phagocytosis, motility, and bactericidal and tumoricidal activities.[2] The wide spectrum of its biological activities has made tuftsin and its analogs subjects of considerable interest for therapeutic applications.[3] Modifications to the core tuftsin sequence have been explored to enhance its stability and activity, or to investigate the structure-activity relationships that govern its function.[1][3] One such modification is the addition of a p-aminophenylacetyl group to the N-terminus, creating this compound.

This compound: An Inhibitor of Phagocytosis

The synthesis and initial biological evaluation of this compound were first described by Fridkin, Stabinsky, Zakuth, and Spirer in 1977. Their research revealed that while tuftsin stimulated the phagocytosis of heat-killed yeast by human polymorphonuclear leukocytes, the N-terminally modified this compound exhibited an inhibitory effect on this process.[1]

Quantitative Data

While the seminal 1977 study by Fridkin et al. established the inhibitory nature of this compound, specific quantitative data such as the percentage of inhibition or IC50 values are not detailed in the abstract.[1] The available information is summarized in the table below.

| Compound | Biological Activity on Phagocytosis | Target Cell | Particle Type |

| Tuftsin | Stimulatory | Human Polymorphonuclear Leukocytes | Heat-killed yeast |

| This compound | Inhibitory | Human Polymorphonuclear Leukocytes | Heat-killed yeast |

Experimental Protocols

The assessment of phagocytic activity is crucial for understanding the effects of immunomodulatory compounds like this compound. The original study on this analog employed two key assays: a phagocytosis assay using heat-killed yeast and the nitroblue tetrazolium (NBT) reduction test.[1] Detailed methodologies for these and other relevant assays are provided below.

Phagocytosis Assay with Heat-Killed Yeast

This assay directly measures the engulfment of particles by phagocytic cells.

Objective: To quantify the phagocytic capacity of neutrophils or macrophages when treated with a test compound.

Materials:

-

Phagocytic cells (e.g., isolated human polymorphonuclear leukocytes)

-

Heat-killed yeast (e.g., Saccharomyces cerevisiae)

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (Tuftsin, this compound)

-

Microscope slides

-

Staining solution (e.g., Giemsa or Wright's stain)

-

Microscope with oil immersion objective

Procedure:

-

Preparation of Phagocytic Cells: Isolate polymorphonuclear leukocytes from fresh human blood using a suitable density gradient centrifugation method. Wash the cells and resuspend in HBSS to a concentration of 1 x 10^6 cells/mL.

-

Preparation of Heat-Killed Yeast: Autoclave a suspension of Saccharomyces cerevisiae and wash thoroughly with PBS. Resuspend the yeast in HBSS.

-

Incubation: In a multi-well plate, incubate the phagocytic cells with the test compounds (e.g., this compound at various concentrations) for a predetermined time at 37°C. A control with no compound and a positive control with tuftsin should be included.

-

Phagocytosis: Add the heat-killed yeast suspension to the cell cultures at a specific cell-to-yeast ratio (e.g., 1:10). Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

-

Slide Preparation: After incubation, wash the cells to remove non-ingested yeast. Prepare smears of the cell suspension on microscope slides.

-

Staining and Analysis: Stain the slides and examine under a microscope. Count the number of yeast cells ingested by at least 100 phagocytes. The phagocytic index (average number of yeast per cell) can then be calculated.

Logical Workflow for Phagocytosis Assay:

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of reactive oxygen species (ROS) during the respiratory burst, an essential component of the microbicidal activity of phagocytes.

Objective: To indirectly assess the activation state of phagocytes by quantifying NBT reduction.

Materials:

-

Phagocytic cells

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant (positive control)

-

Test compounds

-

Microplate reader or microscope

Procedure:

-

Cell Preparation: Isolate and prepare phagocytic cells as described in the phagocytosis assay.

-

Incubation: Pre-incubate the cells with the test compounds.

-

NBT Reaction: Add the NBT solution to the cell suspension.

-

Stimulation: For a positive control, add a stimulant like PMA. In the context of tuftsin analogs, the compound itself may trigger the respiratory burst.

-

Quantification:

-

Microscopic Method: Prepare smears, stain, and count the percentage of cells containing blue formazan (B1609692) deposits.

-

Colorimetric Method: After incubation, lyse the cells and dissolve the formazan precipitate. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

-

Experimental Workflow for NBT Assay:

Signaling Pathways

While a specific signaling pathway for the inhibitory action of this compound has not been elucidated, understanding the established pathway for tuftsin provides a crucial framework for hypothesizing its mechanism of inhibition.

Tuftsin is known to bind to the neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells. Nrp1 acts as a co-receptor and is thought to signal through the transforming growth factor-beta (TGF-β) receptor 1 (TβR1). This interaction initiates a downstream signaling cascade involving the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to cell activation and phagocytosis.

Hypothesized Mechanism of Inhibition: The p-aminophenylacetyl modification at the N-terminus of tuftsin likely alters its conformation, potentially leading to:

-

Antagonistic Binding: this compound may bind to the Nrp1 receptor without activating it, thereby blocking the binding of endogenous tuftsin and inhibiting downstream signaling.

-

Altered Receptor Interaction: The modified peptide might interact with the receptor in a way that fails to induce the conformational changes necessary for signal transduction through TβR1.

Tuftsin Signaling Pathway:

References

- 1. The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A biochemical study of the phagocytic activities of tuftsin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immuology Phagocytosis activity | PPTX [slideshare.net]

- 4. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhibitory Effects of P-aminophenylacetyl-tuftsin on Tuftsin Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin (B1682037), a tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc domain of immunoglobulin G, is a potent, naturally occurring immunomodulator. It enhances a variety of phagocytic cell functions, including phagocytosis, motility, and bactericidal activity. The development of tuftsin analogs, both agonists and antagonists, has been crucial for dissecting its mechanism of action and for potential therapeutic applications. This technical guide focuses on a specific tuftsin antagonist, P-aminophenylacetyl-tuftsin. While research has identified its inhibitory properties, detailed quantitative data remains limited in publicly accessible literature. This document summarizes the available information, presents a generalized experimental framework for assessing such inhibition, and discusses the known signaling pathways of tuftsin to provide a comprehensive resource for researchers in the field.

Introduction to Tuftsin and its Antagonism

Tuftsin plays a significant role in the immune system by stimulating the activity of phagocytic cells like neutrophils and macrophages. Its biological effects are mediated through specific cell surface receptors. The development of tuftsin antagonists is of great interest for modulating immune responses and for studying the receptor-ligand interactions. This compound has been identified as an analog that exhibits inhibitory effects on the action of tuftsin[1]. Understanding the nature of this inhibition is critical for the development of targeted immunomodulatory therapies.

Quantitative Data on the Inhibition of Tuftsin Action by this compound

| Antagonist Concentration | Tuftsin-Stimulated Phagocytosis (% of control) | Standard Deviation |

| 0 µM (Tuftsin only) | 100% | ± 5.2 |

| 1 µM | 85% | ± 4.8 |

| 10 µM | 55% | ± 6.1 |

| 50 µM | 25% | ± 3.9 |

| 100 µM | 10% | ± 2.5 |

Caption: Hypothetical data illustrating the dose-dependent inhibition of tuftsin-stimulated phagocytosis by this compound.

Experimental Protocols

While the precise protocol used to determine the inhibitory effect of this compound is not detailed in the available literature, a general methodology for a phagocytosis inhibition assay can be outlined.

Phagocytosis Inhibition Assay

This protocol describes a common method to assess the inhibition of tuftsin-stimulated phagocytosis by an antagonist.

3.1.1. Materials

-

Human polymorphonuclear leukocytes (PMNs)

-

Tuftsin

-

This compound

-

Heat-killed yeast cells (e.g., Saccharomyces cerevisiae)

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Microscope slides

-

Light microscope

-

Incubator (37°C)

3.1.2. Procedure

-

Preparation of Phagocytes: Isolate human PMNs from fresh venous blood using a standard density gradient centrifugation method. Resuspend the cells in HBSS to a concentration of 1 x 10^6 cells/mL.

-

Preparation of Yeast Cells: Wash heat-killed yeast cells three times with PBS and resuspend in HBSS to a concentration of 1 x 10^7 cells/mL.

-

Inhibition Assay: a. In a series of microcentrifuge tubes, pre-incubate PMNs (1 x 10^5 cells) with varying concentrations of this compound for 15 minutes at 37°C. Include a control group with no antagonist. b. Add a fixed, predetermined optimal concentration of tuftsin to all tubes (except for a negative control) and incubate for another 15 minutes at 37°C. c. Initiate phagocytosis by adding the prepared yeast cells to each tube at a 10:1 yeast-to-PMN ratio. d. Incubate the mixture for 30 minutes at 37°C with gentle agitation.

-

Microscopic Analysis: a. Prepare smears of the cell suspensions on microscope slides. b. Stain the slides with a suitable stain (e.g., Giemsa or Wright's stain). c. Under a light microscope, count the number of yeast cells phagocytosed by at least 100 individual PMNs for each experimental condition.

-

Data Analysis: Calculate the phagocytic index (percentage of phagocytosing cells) and the phagocytic capacity (average number of yeast cells per phagocytosing cell). Express the results as a percentage of the tuftsin-stimulated control.

Signaling Pathways and Mechanisms

Understanding the signaling pathway of tuftsin is essential to postulate the mechanism of its inhibition by this compound.

Tuftsin Signaling Pathway

The precise signaling pathway of tuftsin is still under investigation, but it is known to involve receptor binding and downstream signaling cascades that lead to the activation of phagocytic functions.

Caption: A simplified diagram of a potential tuftsin signaling pathway.

Proposed Mechanism of Inhibition by this compound

This compound likely acts as a competitive antagonist, binding to the tuftsin receptor without initiating the downstream signaling cascade. This competitive binding prevents tuftsin from activating the receptor, thereby inhibiting its biological effects.

References

The Discovery of Novel Tuftsin Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has long been recognized for its immunomodulatory properties, primarily its ability to stimulate phagocytic activity in macrophages and neutrophils. Its potential as a therapeutic agent has driven extensive research into the development of novel derivatives with enhanced stability, target specificity, and efficacy. This technical guide provides a comprehensive overview of the discovery of these novel tuftsin derivatives, focusing on their synthesis, biological evaluation, and the underlying signaling mechanisms. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of tuftsin-based therapeutics.

Quantitative Data on Novel Tuftsin Derivatives

The development of novel tuftsin analogs has led to compounds with a range of biological activities. The following tables summarize key quantitative data for select derivatives, providing a basis for comparison of their potency and efficacy.

Table 1: Cytotoxicity of Tuftsin Conjugates

| Compound | Linker | Cell Line | IC50 (µM) | Reference |

| 11a | -CO-NH-(CH2)3- | A549 | 3.0 ± 0.68 | [1] |

| 11b | -CO-NH-(CH2)5- | A549 | > 100 | [1] |

| 11d | -CO-NH-Gly- | HL-60 | 8.7 ± 1.2 | [1] |

IC50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from studies on tuftsin conjugates with anthraquinone (B42736) and acridine/acridone derivatives.[1]

Table 2: Binding Affinity and Inhibitory Activity of Tuftsin and its Analogs

| Compound | Receptor/Target | Assay Type | IC50 / Ki (µM) | Reference |

| Tuftsin (TKPR) | Neuropilin-1 (NRP-1) | VEGF-A165 Competition | 25 | [2] |

| TKPPR | Neuropilin-1 (NRP-1) | VEGF-A165 Competition | Higher affinity than Tuftsin | [2][3] |

| Dimeric TKPPR | Neuropilin-1 (NRP-1) | VEGF-A165 Competition | Greatly increased affinity | [2][3] |

| Tetrameric TKPPR | Neuropilin-1 (NRP-1) | VEGF-A165 Competition | Greatly increased affinity | [2][3] |

| A7R | Neuropilin-1 (NRP-1) | VEGF-A165 Competition | 84 | [4] |

| Compound 2 | rat Neuropilin-1 | Chemiluminescence | 14.2 ± 0.8 | [4] |

| Compound 2 | human Neuropilin-1 | Chemiluminescence | 20.9 ± 0.3 | [4] |

This table presents a compilation of binding and inhibitory data for tuftsin and its derivatives against their primary receptor, Neuropilin-1. The data is collated from multiple sources to provide a comparative overview.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in the field of tuftsin derivatives. This section provides protocols for key experiments cited in the development and evaluation of these novel compounds.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tuftsin Analogs

This protocol outlines a general procedure for the synthesis of tuftsin analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely adopted method in peptide synthesis.[5][6][7][8][9]

1. Resin Preparation:

- Start with a suitable solid support, such as Rink amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acids.

- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30-60 minutes at room temperature.[7]

2. First Amino Acid Loading:

- For 2-chlorotrityl chloride resin, dissolve the first Fmoc-protected amino acid in DCM with 2,4,6-collidine and add to the swollen resin. Allow the reaction to proceed for 1-2 hours.

- Cap any unreacted sites on the resin using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and pyridine (B92270) in DMF).

3. Peptide Chain Elongation (Iterative Cycles):

- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5] Wash the resin thoroughly with DMF.